

The Pharmacokinetics and Bioavailability of Thiamphenicol Glycinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Thiamphenicol Glycinate*

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Introduction

Thiamphenicol, a broad-spectrum antibiotic, is an analogue of chloramphenicol, distinguished by the substitution of the p-nitro group with a methyl-sulfonyl group. This structural modification confers a similar spectrum of antibacterial activity while notably reducing the risk of aplastic anemia, a severe adverse effect associated with chloramphenicol.[1] Thiamphenicol itself has limited water solubility, which presents challenges for parenteral formulations. To overcome this, the water-soluble prodrug, **thiamphenicol glycinate**, was developed.[2] This esterified form allows for intravenous and intramuscular administration.[2] Following administration, **thiamphenicol glycinate** is rapidly hydrolyzed by ubiquitous esterases in the body to release the active therapeutic agent, thiamphenicol.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **thiamphenicol glycinate**, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data and detailed experimental protocols.

Pharmacokinetics of Thiamphenicol Glycinate and Thiamphenicol

Thiamphenicol glycinate (TG) acts as a prodrug, and its primary pharmacokinetic role is to deliver the active moiety, thiamphenicol (TAP), into systemic circulation. Once administered, TG

undergoes rapid conversion to TAP.[4]

Human Pharmacokinetics

A clinical trial in healthy Chinese volunteers following intravenous infusion of **thiamphenicol glycinate** hydrochloride provided key pharmacokinetic parameters for both the prodrug (TG) and the active drug (TAP).[4]

Table 1: Pharmacokinetic Parameters of **Thiamphenicol Glycinate** (TG) and Thiamphenicol (TAP) in Healthy Chinese Volunteers after a Single Intravenous Infusion.[4]

Parameter	500 mg Dose (Mean ± SD)	1000 mg Dose (Mean ± SD)	1500 mg Dose (Mean ± SD)
Thiamphenicol Glycinate (TG)			
AUC _{0-∞} (µg·min/mL)	849.1 ± 100.3	1305.2 ± 301.8	2315.9 ± 546.9
Total Clearance (L/min)	0.58 ± 0.07	0.41 ± 0.10	0.68 ± 0.18
Transformation Rate Constant to TAP (min ⁻¹)	0.153	0.113	0.118
Thiamphenicol (TAP)			
AUC _{0-∞} (µg·min/mL)	4509.0 ± 565.9	7506.5 ± 1112.4	12613.3 ± 2779.8
Renal Clearance (L/min)	0.097	0.097	0.097
Urinary Excretion (% of dose)	71.9 ± 19.4	71.9 ± 19.4	71.9 ± 19.4

Studies on the oral administration of thiamphenicol in humans have shown mean peak plasma levels of 16.1-18.6 µg/mL approximately 2 hours after a 2.5 g dose.[5]

Animal Pharmacokinetics

Pharmacokinetic studies in various animal species provide further insight into the behavior of thiamphenicol.

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species.

Species	Route of Administration	Dose	C _{max} (µg/mL)	T _{max} (h)	t _{1/2} (h)	Bioavailability (%)	Reference
Broiler Chickens	Intravenous (IV)	30 mg/kg	-	-	4.58 ± 0.2	-	[6]
Broiler Chickens	Oral (PO)	30 mg/kg	14.58 ± 0.1	3.64 ± 0.01	2.65 ± 0.01	117.79 ± 1.2	[6]
Geese	Intravenous (IV)	30 mg/kg	-	-	2.84 ± 0.64	-	[7]
Geese	Oral (PO)	30 mg/kg	20.02 ± 3.87	-	-	75.21 ± 19.56	[7]
Dogs	Intravenous (IV)	40 mg/kg	-	-	1.7 ± 0.3	-	[8]
Dogs	Intramuscular (IM)	40 mg/kg	25.1 ± 10.3	~0.75	5.6 ± 4.6	96 ± 7	[8]
Cattle (Calves)	Intramuscular (IM)	25 mg/kg	8.5 - 18.7	1 - 1.5	2 - 3	84	[9][10]
Lactating Cows	Intramuscular (IM)	25 mg/kg	30.90 ± 5.24	~0.38	2.2 ± 0.40	~100	[11]

Bioavailability

The bioavailability of thiamphenicol is dependent on the route of administration and the animal species. Following intramuscular injection, the bioavailability is generally high, often exceeding 80%. [8][10][11] In broiler chickens, oral bioavailability was reported to be excellent at 117.79%. [6] In geese, the oral bioavailability was found to be 75.21%. [7]

Tissue Distribution

Thiamphenicol is widely distributed in the body. A study investigating the concentration of thiamphenicol in human prostate and testicular tissue after a single intravenous injection of 1 g of **thiamphenicol glycinate** ester found significant penetration into these tissues.[12][13] Two hours after administration, the mean thiamphenicol concentration was 5.7 µg/g in prostatic tissue and 6.1 µg/g in testicular tissue.[12][13] At the same time, mean serum levels were around 8.5-8.9 µg/mL.[12] In lactating cows, thiamphenicol appears in the milk as early as 15 minutes after intravenous administration, with milk to plasma concentration ratios greater than one between 4 and 12 hours.[10]

Metabolism and Excretion

The primary metabolic pathway for **thiamphenicol glycinate** is its rapid hydrolysis to thiamphenicol by esterases.[3] Unlike chloramphenicol, thiamphenicol is not extensively metabolized in humans, cattle, poultry, and sheep, and is predominantly excreted unchanged.[1] In pigs and rats, however, it is excreted as both the parent drug and as thiamphenicol glucuronate.[1] The major route of elimination for thiamphenicol is renal excretion.[4] In humans, approximately 71.9% of the administered dose is excreted unchanged in the urine.[4]

Experimental Protocols

Protocol for the Determination of Thiamphenicol and Thiamphenicol Glycinate in Human Plasma and Urine by HPLC-UV[14]

This protocol describes a method for the simultaneous determination of thiamphenicol (TAP) and its prodrug, **thiamphenicol glycinate** (TG), in human plasma and urine.

1. Sample Preparation

- Plasma:
 - To a 500 µL plasma sample, add an internal standard.
 - Add 2.5 mL of ethyl acetate.

- Vortex for 3 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a 20 µL aliquot into the HPLC system.
- Urine:
 - Dilute the urine sample 100-fold with the mobile phase.
 - Inject a 20 µL aliquot into the HPLC system.

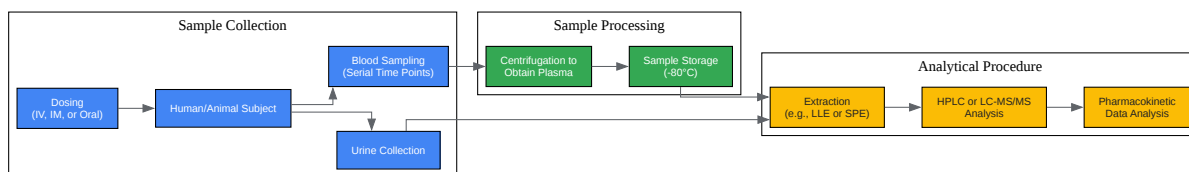
2. Chromatographic Conditions

- Column: Hypersil ODS2 (5 µm, 250 mm × 4.6 mm)
- Mobile Phase: Acetonitrile–water (87:13, v/v) containing 0.003 M tetrabutyl ammonium bromide and 0.056 M ammonium acetate.
- Flow Rate: 1.0 mL/min
- Detection: UV at 224 nm
- Column Temperature: 30°C

3. Validation Parameters

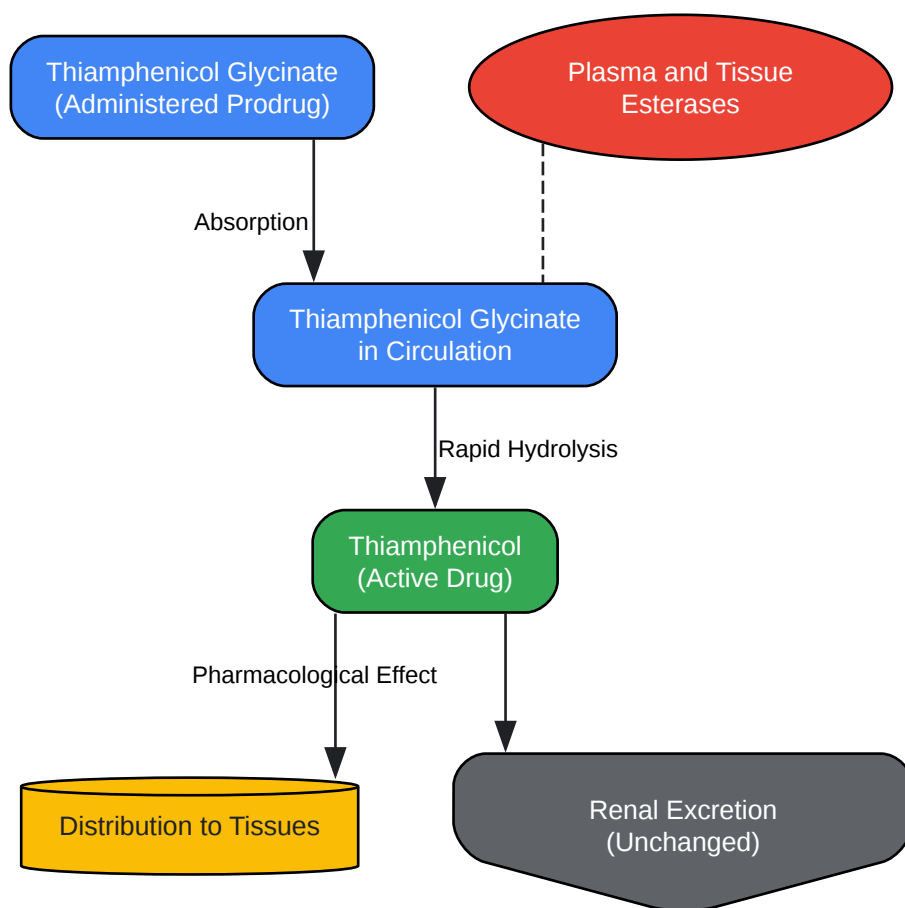
- Linearity: The calibration curves for TG and TAP were linear in the range of 0.78 to 100 µg/mL in both plasma and urine.
- Precision: The intra-day and inter-day relative standard deviations were less than 10%.
- Recovery: The recoveries of TG and TAP from plasma and urine were above 80%.

Mandatory Visualizations



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Caption: Experimental workflow for a typical pharmacokinetic study of **thiamphenicol glycinate**.



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Caption: In vivo conversion of **thiamphenicol glycinate** to thiamphenicol and its elimination.

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